Ethyl 3-bromo-5-chloropicolinate
Description
Ethyl 3-bromo-5-chloropicolinate (CAS: 1214357-95-5) is a halogenated pyridine derivative with the molecular formula C₈H₇BrClNO₂ and a molecular weight of 264.50 g/mol . It is widely utilized in organic synthesis, particularly as a building block for pharmaceuticals and agrochemicals. The compound features a picolinate backbone substituted with bromine and chlorine at the 3- and 5-positions, respectively, and an ethyl ester group at the 2-position. Its storage requires an inert atmosphere and room temperature to ensure stability, and it carries hazard warnings for acute toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335) .
Properties
IUPAC Name |
ethyl 3-bromo-5-chloropyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO2/c1-2-13-8(12)7-6(9)3-5(10)4-11-7/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKDJRCBMZTVJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=N1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50673288 | |
| Record name | Ethyl 3-bromo-5-chloropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214357-95-5 | |
| Record name | Ethyl 3-bromo-5-chloropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-bromo-5-chloropicolinate can be synthesized through various methods. One common approach involves the bromination and chlorination of ethyl picolinate. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a chlorinating agent like thionyl chloride or phosphorus pentachloride (PCl5). The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-5-chloropicolinate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium methoxide, potassium thiolate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
Nucleophilic substitution: Products include ethyl 3-amino-5-chloropicolinate, ethyl 3-thio-5-chloropicolinate, and ethyl 3-alkoxy-5-chloropicolinate.
Oxidation: Products include ethyl 3-bromo-5-chloropyridine-2-carboxylate oxides.
Reduction: Products include ethyl picolinate.
Scientific Research Applications
Ethyl 3-bromo-5-chloropicolinate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 3-bromo-5-chloropicolinate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The bromine and chlorine substituents can enhance the compound’s binding affinity to its molecular targets, leading to increased potency . The exact pathways involved vary depending on the specific biological context and target .
Comparison with Similar Compounds
Positional Isomer: Ethyl 5-bromo-6-chloropicolinate
Ethyl 5-bromo-6-chloropicolinate (CAS: 1214337-57-1) shares the same molecular formula (C₈H₇BrClNO₂) and weight as Ethyl 3-bromo-5-chloropicolinate but differs in substituent positions: bromine at the 5-position and chlorine at the 6-position (vs. 3-Br and 5-Cl) . This positional isomerism significantly impacts reactivity:
- Electronic Effects : The proximity of bromine and chlorine in the 5- and 6-positions creates stronger electron-withdrawing effects compared to the 3-Br/5-Cl arrangement. This may enhance electrophilic substitution reactivity at the 4-position.
- Applications : Positional isomers are often used in divergent synthetic pathways; for example, 5-Br/6-Cl derivatives may favor Suzuki-Miyaura couplings at less hindered positions.
Ester Variant: Mthis compound
Mthis compound (CAS: 1214362-45-4) replaces the ethyl ester with a methyl group, resulting in a slightly lower molecular weight (250.48 g/mol ) . Key differences include:
- Volatility : Methyl esters are generally more volatile, which may influence purification methods (e.g., distillation vs. crystallization).
- Availability : Unlike this compound, which is discontinued by major suppliers like CymitQuimica , the methyl variant remains "Typically In Stock" , suggesting higher demand or easier synthesis.
Data Table: Structural and Commercial Comparison
Biological Activity
Ethyl 3-bromo-5-chloropicolinate (C8H7BrClNO2) is a halogenated derivative of picolinic acid that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and antiviral research. This article reviews the compound's biological activity, synthesis methods, and potential applications based on recent studies.
This compound has a molecular weight of 264.50 g/mol. It can be synthesized through the bromination and chlorination of ethyl picolinate using agents such as bromine or N-bromosuccinimide (NBS) for bromination, and thionyl chloride or phosphorus pentachloride (PCl5) for chlorination. The reactions are typically conducted under inert conditions to minimize side reactions.
Biological Activity
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The compound's mechanism of action involves the inhibition of key enzymes necessary for bacterial survival, which may include cytochrome P450 enzymes that play a role in drug metabolism .
2. Antiviral Activity
Preliminary studies suggest that this compound may possess antiviral properties. Its structural characteristics allow it to interact with viral proteins, potentially inhibiting their function and replication. Ongoing research aims to elucidate these mechanisms further .
Case Studies
Case Study 1: Inhibition of Mycobacterium tuberculosis
In a study evaluating various chloropicolinate derivatives, this compound was found to exhibit promising antimycobacterial activity with an IC50 value indicative of its potency against dormant M. tuberculosis cells. The compound's structural features were critical in enhancing its binding affinity to target enzymes involved in the bacteria's metabolic pathways .
Case Study 2: Enzyme Interaction Studies
Another study focused on the interaction of this compound with cytochrome P450 enzymes, particularly CYP1A2. The compound was shown to inhibit CYP1A2 activity significantly, which is essential for the metabolism of various xenobiotics. This inhibition could lead to altered pharmacokinetics for drugs metabolized by this enzyme, highlighting the compound's potential implications in drug development and safety .
Comparative Analysis
The biological activity of this compound can be compared with other halogenated derivatives:
| Compound | Antimicrobial Activity | Enzyme Inhibition | Other Notable Features |
|---|---|---|---|
| This compound | High | CYP1A2 Inhibitor | Potential antiviral properties |
| Ethyl 3-bromo-5-fluoropicolinate | Moderate | CYP1A2 Inhibitor | Altered reactivity |
| Ethyl 3-chloro-5-bromopicolinate | Low | Minimal | Different binding properties |
The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition. The presence of bromine and chlorine enhances its binding affinity to target enzymes, leading to increased potency in inhibiting metabolic processes critical for bacterial growth and survival .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
